molecular formula C7H6BrF2NO B1409831 2-Bromo-6-difluoromethoxy-3-methylpyridine CAS No. 1807193-64-1

2-Bromo-6-difluoromethoxy-3-methylpyridine

Cat. No.: B1409831
CAS No.: 1807193-64-1
M. Wt: 238.03 g/mol
InChI Key: DRVWJXHZDWNHPL-UHFFFAOYSA-N
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Description

2-Bromo-6-difluoromethoxy-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-difluoromethoxy-3-methylpyridine typically involves the bromination of 6-difluoromethoxy-3-methylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-difluoromethoxy-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced compounds .

Scientific Research Applications

2-Bromo-6-difluoromethoxy-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the methoxy and methyl groups, contribute to its reactivity and binding affinity with various biomolecules . These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Lacks the difluoromethoxy group, which affects its reactivity and applications.

    2-Bromo-3-difluoromethoxy-6-methylpyridine: Similar structure but different substitution pattern, leading to different chemical properties and applications.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(11-6(4)8)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWJXHZDWNHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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